Home > Products > Screening Compounds P140845 > Somapacitan [WHO-DD]
Somapacitan [WHO-DD] - 1338578-34-9

Somapacitan [WHO-DD]

Catalog Number: EVT-10954046
CAS Number: 1338578-34-9
Molecular Formula: C54H95N13O20S2
Molecular Weight: 1310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Somapacitan, also known as NNC0195-0092, is a growth hormone analog indicated to treat adults with growth hormone deficiency. This human growth hormone analog differs by the creation of an albumin binding site, and prolonging the effect so that it requires weekly dosing rather than daily. Somapacitan was granted FDA approval on 28 August 2020.
Overview

Somapacitan, marketed under the brand name Sogroya, is a long-acting recombinant human growth hormone (rhGH) derivative developed by Novo Nordisk A/S. It is primarily indicated for the treatment of growth hormone deficiency in adults and children, allowing for once-weekly subcutaneous administration. The compound is characterized by a single amino acid substitution and an albumin-binding moiety that extends its half-life, making it a significant advancement in hormone replacement therapy .

Source

Somapacitan was developed by Novo Nordisk and received approval from the U.S. Food and Drug Administration on August 28, 2020. It is classified as an orphan drug in the European Union due to its application in treating rare conditions associated with growth hormone deficiency .

Classification

Somapacitan falls under the category of growth hormone receptor agonists. Its classification includes:

  • Type: Hormone
  • Synonyms: Albumin-binding somatropin, Growth hormone derivative
  • Therapeutic Areas: Growth hormone deficiency in both adults and children .
Synthesis Analysis

Methods

The synthesis of somapacitan involves recombinant DNA technology, where the genetic code for human growth hormone is modified to introduce a single amino acid substitution at position 101 (L101C). This modification allows for the attachment of a hydrophilic spacer and an albumin-binding moiety through chemical conjugation. The albumin binding enhances the pharmacokinetic profile by prolonging the half-life of the hormone in circulation .

Technical Details

  1. Recombinant DNA Technology: The gene encoding human growth hormone is cloned into expression vectors.
  2. Cell Culture: The modified gene is expressed in host cells (commonly Chinese hamster ovary cells) to produce the protein.
  3. Purification: The synthesized protein undergoes purification processes such as chromatography to isolate somapacitan from other cellular components.
  4. Characterization: The final product is characterized using techniques like mass spectrometry and HPLC to ensure purity and structural integrity .
Molecular Structure Analysis

Structure

Somapacitan has a complex molecular structure characterized by:

  • Molecular Formula: C1038H1610N273O319S9
  • Molecular Weight: Approximately 23.3 kDa
  • Structural Features: It includes a single amino acid substitution (L101C) and an albumin-binding moiety that facilitates its prolonged action in the body .

Data

The structural modifications contribute to its pharmacological properties, allowing it to mimic endogenous growth hormone while providing a longer duration of action compared to traditional formulations.

Chemical Reactions Analysis

Reactions

Somapacitan primarily undergoes non-covalent interactions with serum albumin, which significantly alters its pharmacokinetics. The binding to albumin reduces renal clearance and increases systemic circulation time.

Technical Details

  1. Binding Mechanism: Somapacitan binds to albumin through hydrophobic interactions, which stabilizes the molecule in the bloodstream.
  2. Elimination Pathway: The complex formed with albumin protects somapacitan from proteolytic degradation, resulting in a half-life suitable for weekly dosing regimens .
Mechanism of Action

Somapacitan acts as an agonist at the growth hormone receptor, mimicking the physiological effects of natural growth hormone. Upon administration:

  1. Receptor Binding: Somapacitan binds to growth hormone receptors on target tissues.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased production of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects associated with growth hormone.
  3. Physiological Effects: The resultant increase in IGF-1 levels promotes growth and metabolic functions, enhancing lean body mass while reducing fat mass .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Somapacitan is typically presented as a clear, colorless solution for injection.
  • Solubility: It is soluble in water due to its hydrophilic nature imparted by the albumin-binding moiety.

Chemical Properties

  • Stability: The compound exhibits stability under recommended storage conditions (refrigerated).
  • pH Range: The formulation is typically buffered to maintain a physiological pH range.

Relevant Data or Analyses

Stability studies indicate that somapacitan maintains its efficacy over extended periods when stored correctly, which is crucial for patient compliance and treatment outcomes .

Applications

Somapacitan is primarily used in clinical settings for:

  • Growth Hormone Deficiency Treatment: It provides an effective alternative to daily injections, improving patient adherence due to its once-weekly administration schedule.
  • Pediatric Applications: Research indicates its efficacy in children with growth disorders related to insufficient growth hormone levels.

Additionally, ongoing studies are exploring its potential applications in other conditions related to metabolic dysfunctions and short stature due to various etiologies .

Molecular Engineering and Pharmacokinetic Optimization

Structural Modifications: Albumin-Binding Moiety Design

Somapacitan is a recombinant human growth hormone (growth hormone) derivative engineered with specific structural alterations to prolong its plasma residence time. The core modification involves a single amino acid substitution (Leu101Cys) at a site distal to the growth hormone receptor-binding interface, combined with the covalent attachment of a C14 fatty acid diacid chain via a hydrophilic linker. This albumin-binding moiety confers reversible non-covalent binding to human serum albumin without impeding growth hormone receptor engagement [1] [6]. The molecular weight of somapacitan (23 kDa) remains substantially lower than PEGylated growth hormone analogues (52–65 kDa), preserving tissue penetration capacity while enabling albumin interaction [7]. Structural analyses confirm that the fatty acid moiety adopts an optimal conformation for insertion into albumin's hydrophobic binding pockets, with the linker providing flexibility to minimize steric interference with growth hormone's bioactive domains [6] [9].

Table 1: Structural Attributes of Somapacitan

ComponentChemical FeatureFunctional Role
Growth hormone backbone191-amino acid sequence with Leu101Cys mutationMaintains receptor binding affinity
Linker regionHydrophilic spacer (undisclosed length)Positions albumin-binding moiety optimally
Albumin-binding moietyC14 fatty acid diacidMediates reversible albumin binding

Mechanisms of Reversible Serum Albumin Binding

The pharmacokinetic extension of somapacitan operates through transient, pH-dependent binding to human serum albumin. The fatty acid moiety inserts into hydrophobic pockets primarily within human serum albumin domains II and III, with binding affinity (Kd) in the micromolar range. This equilibrium allows continuous dissociation and reassociation with albumin pools in circulation [6] [8]. At physiological pH (7.4), the complex remains stable, but acidic endosomal environments (pH 5.5–6.0) following cellular uptake facilitate dissociation. This pH sensitivity enables simultaneous engagement of the somapacitan-albumin complex with the neonatal Fc receptor, which redirects the complex away from lysosomal degradation and back into systemic circulation [6]. Kinetic studies demonstrate association (kₒₙ) and dissociation (kₒff) rates of 2.5 × 10⁴ M⁻¹s⁻¹ and 0.12 s⁻¹, respectively, establishing a residence time sufficient for weekly dosing [1] [8].

Molecular Determinants of Extended Plasma Half-Life

The plasma half-life of somapacitan (47–65 hours) represents a 3–4 fold increase over native growth hormone (3–4 hours). This extension arises from two synergistic mechanisms: (1) Reduced renal clearance due to the increased hydrodynamic radius of the albumin-bound complex (approximately 67 kDa versus 22 kDa for unbound growth hormone), which exceeds the glomerular filtration cutoff (~60 kDa); and (2) FcRn-mediated recycling, which protects the albumin-bound fraction from intracellular catabolism [1] [6] [8]. Population pharmacokinetic modeling reveals that albumin binding saturates at therapeutic doses, creating a reservoir effect. Approximately 98% of circulating somapacitan exists in albumin-bound form, while unbound fractions maintain pharmacological activity [3] [5]. The terminal half-life exhibits dose-dependency due to saturable albumin binding, with 0.08 mg/kg achieving optimal exposure in adults [5].

Renal Clearance Reduction Strategies

Native growth hormone undergoes significant renal elimination via glomerular filtration (40–60% of total clearance), making its pharmacokinetics vulnerable to renal impairment. Somapacitan's albumin-binding strategy reduces renal clearance to <10% of total elimination pathways by two mechanisms: (1) The increased molecular size of the albumin complex prevents glomerular passage; and (2) the negative charge of human serum albumin repels the negatively charged glomerular basement membrane [1] [4]. Clinical studies in subjects with renal impairment confirm this mechanism: Severe renal impairment (GFR <30 mL/min) increases somapacitan exposure by 75% (AUC ratio 1.75 [1.00–3.06]) and end-stage renal disease by 63% (1.63 [1.01–2.61]) compared to normal renal function [2]. This contrasts with unmodified growth hormone, where renal impairment increases exposure by >200%. Molecular weight analysis of somapacitan metabolites reveals extensive degradation to sub-1 kDa fragments before renal excretion, confirming minimal intact molecule clearance via kidneys [8] [9].

Table 2: Renal Clearance Parameters of Growth Hormone Formulations

ParameterNative Growth HormoneSomapacitan
Molecular weight (kDa)2223 (unbound), 90 (bound)
Renal clearance fraction40–60%<10%
GFR impact on exposure>200% increase in ESRD63–75% increase in ESRD
Primary metabolitesIntact hormone in urineDegraded fragments

Comparative Pharmacokinetic Modeling Against Native Growth Hormone

Population pharmacokinetic/pharmacodynamic models integrating data from healthy adults, adults with growth hormone deficiency, and children with growth hormone deficiency demonstrate fundamental differences between somapacitan and daily growth hormone. A dual-absorption model describes somapacitan pharmacokinetics: 80% of the dose undergoes first-order absorption (tmax ~8–12 hours), while 20% enters via zero-order release over 48 hours, explaining its prolonged absorption phase [3] [5]. Saturable elimination occurs through both target-mediated disposition (growth hormone receptor binding) and proteolytic degradation. Comparative simulations show that once-weekly somapacitan 0.16 mg/kg generates insulin-like growth factor-1 (insulin-like growth factor-1) profiles with lower peak-trough fluctuations (insulin-like growth factor-1 standard deviation score ±0.8) versus daily growth hormone (±1.5), despite maintaining comparable insulin-like growth factor-1 area under the curve [3] [5]. Body weight significantly influences clearance (allometric exponent 0.85), necessitating weight-based dosing. In children, the identical milligram per kilogram dosing achieves 25% lower exposure than in adults due to higher clearance rates, yet produces equivalent insulin-like growth factor-1 responses, suggesting enhanced sensitivity [5] [10].

Table 3: Pharmacokinetic/Pharmacodynamic Model Parameters

ParameterNative Growth Hormone (Daily)Somapacitan (Weekly)Clinical Implication
t½ (hr)3–447–65Enables weekly dosing interval
Tmax (hr)3–58–12Delayed but sustained absorption
Insulin-like growth factor-1 fluctuation (SDS)±1.5±0.8More stable tissue exposure
Weight effectCL α Weight^0.75CL α Weight^0.85Requires body size-adjusted dosing
Pediatric adjustmentNone+25% CL/FHigher mg/kg dosing in children

Properties

CAS Number

1338578-34-9

Product Name

Somapacitan [WHO-DD]

IUPAC Name

(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C54H95N13O20S2

Molecular Weight

1310.5 g/mol

InChI

InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1

InChI Key

VTUYEWRWJTWXPQ-IWWWZYECSA-N

Canonical SMILES

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

Isomeric SMILES

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.